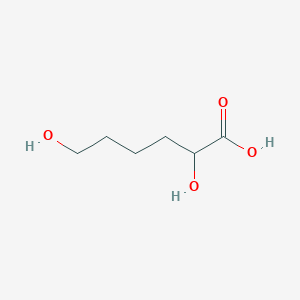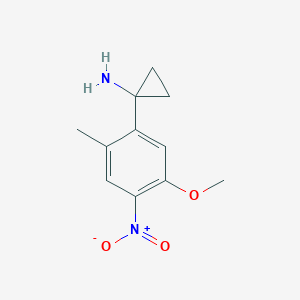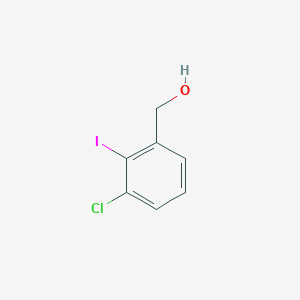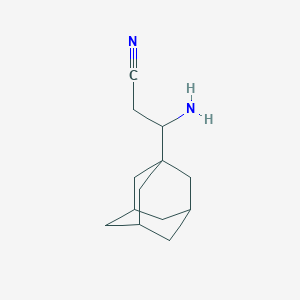
2,6-Dihydroxyhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dihydroxyhexanoic acid, also known as 2,6-dihydroxycaproic acid, is an organic compound with the molecular formula C6H12O4. It is a colorless to pale yellow solid with a distinctive odor. This compound is stable at room temperature but decomposes upon heating . It is primarily used as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,6-Dihydroxyhexanoic acid can be synthesized through various chemical methods. One common approach involves the oxidation of 2,6-hexanediol using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction typically requires an acidic or neutral medium and is carried out at elevated temperatures to ensure complete oxidation.
Industrial Production Methods: Industrial production of this compound often involves the catalytic oxidation of 2,6-hexanediol. This process is optimized for high yield and purity, utilizing catalysts such as platinum or palladium supported on carbon. The reaction is conducted in a continuous flow reactor to maintain consistent reaction conditions and product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dihydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce hexanedioic acid (adipic acid) using strong oxidizing agents.
Reduction: Reduction of this compound can yield 2,6-hexanediol.
Esterification: It reacts with alcohols in the presence of acid catalysts to form esters.
Substitution: Halogenation can occur at the hydroxyl groups to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or neutral medium, elevated temperatures.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), reflux conditions.
Substitution: Halogenating agents (e.g., thionyl chloride), room temperature.
Major Products:
Oxidation: Hexanedioic acid (adipic acid).
Reduction: 2,6-Hexanediol.
Esterification: Esters of this compound.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2,6-Dihydroxyhexanoic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: It is used in the study of metabolic pathways and enzyme-catalyzed reactions involving hydroxylated fatty acids.
Medicine: Research explores its potential as a building block for drug development, particularly in designing molecules with specific biological activities.
Industry: It is utilized in the production of biodegradable polymers and as a precursor for the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of 2,6-dihydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as hydroxylases and dehydrogenases, leading to the formation of various metabolites. These metabolites may participate in signaling pathways or serve as substrates for further biochemical reactions .
Comparaison Avec Des Composés Similaires
2,6-Dihydroxyhexanoic acid can be compared with other similar compounds, such as:
2-Ethylhexanoic acid: Both are carboxylic acids, but 2-ethylhexanoic acid is used primarily in the production of metal derivatives and as a plasticizer.
Hexanoic acid: A simpler fatty acid with a single carboxyl group, used in the production of esters and as a flavoring agent.
Adipic acid: A dicarboxylic acid used extensively in the production of nylon and other polymers.
The uniqueness of this compound lies in its dual hydroxyl groups, which confer distinct chemical reactivity and make it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C6H12O4 |
|---|---|
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
2,6-dihydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O4/c7-4-2-1-3-5(8)6(9)10/h5,7-8H,1-4H2,(H,9,10) |
Clé InChI |
GPSQXVSPHYKFTO-UHFFFAOYSA-N |
SMILES canonique |
C(CCO)CC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13041918.png)
![6-Benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B13041924.png)

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid](/img/structure/B13041943.png)
![1'-Methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylic acid](/img/structure/B13041944.png)



![(R)-N-Hydroxy-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13041973.png)





